Di-n-octyldichlorosilane
Description
Contextualization within Organosilicon Chemistry Research
Organosilicon chemistry is a field focused on compounds containing carbon-silicon bonds. These compounds, often called silanes, form a bridge between traditional organic and inorganic chemistry. Di-n-octyldichlorosilane (C₁₆H₃₄Cl₂Si) is a type of di-n-alkyldichlorosilane. sigmaaldrich.com Its structure is defined by a central silicon atom bonded to two chlorine atoms and two n-octyl groups (eight-carbon chains). sigmaaldrich.com
The reactivity of this compound is primarily dictated by the two chlorine atoms. These atoms are susceptible to substitution reactions, particularly hydrolysis, where they react rapidly with water or other protic solvents. chemicalbook.com This reactivity allows the silicon center to form strong, stable siloxane (Si-O-Si) bonds, which are the backbone of silicone polymers. The two long n-octyl chains are nonpolar and hydrophobic, imparting unique solubility characteristics and influencing the final properties of the materials derived from it. researchgate.net This combination of a reactive inorganic center and bulky organic side groups places this compound as a key building block in the broader field of organosilicon research. researchgate.net
Significance as a Bifunctional Silane (B1218182) Precursor for Advanced Materials
The term "bifunctional" refers to the two reactive chlorine sites on the this compound molecule. evonik.comspecialchem.com This bifunctionality is crucial as it allows the molecule to act as a cross-linking agent or a monomer unit in polymerization reactions. When it reacts with water, for instance, it can form long-chain polymers known as polysiloxanes, where the n-octyl groups remain as side chains. These side chains influence the physical properties of the resulting polymer, such as its flexibility, thermal stability, and hydrophobicity.
The significance of this compound as a precursor extends to several areas of materials science:
Surface Modification: It is used for the silanization of metal oxides, such as titanium dioxide (TiO₂). This process improves the interface and integration between the inorganic filler particles and a polymer matrix, which is particularly useful in creating advanced composite materials. sigmaaldrich.comresearchgate.net
Polymer Synthesis: It serves as a monomer for creating specialized silicon-containing polymers. These polymers are explored for applications in organic electronics, including as hole-transporting materials. sigmaaldrich.com
Energy Storage: Research has demonstrated its use in fabricating anode materials for lithium-ion batteries. sigmaaldrich.com Specifically, it is a precursor for polymer-derived silicon carbonitride (SiCN) materials, which show promise as high-capacity anodes. aip.orgacs.org
Organic Photovoltaics (OPV): The compound is a precursor for a variety of OPV materials that have demonstrated relatively high power conversion efficiencies. sigmaaldrich.comthermofisher.comcymitquimica.com
The long n-octyl chains are particularly important for ensuring solubility in organic solvents used during material processing and for creating hydrophobic, nonpolar characteristics in the final product. researchgate.netwhiterose.ac.uk
Historical Evolution of this compound Research and Applications
Its application in more specialized, high-performance areas is a more recent development. Over the past few decades, as the field of materials science has sought more precise control over material properties at the molecular level, interest in specific precursors like this compound has grown. Research from the 2010s highlights its role in improving the performance of polymer composites and in the synthesis of materials for organic electronics. researchgate.netwhiterose.ac.uk More recent studies have focused on its application in energy storage, particularly in the development of silicon carbonitride anodes for lithium-ion batteries, where it contributes to creating materials with high reversible capacity and excellent cycling stability. aip.orgacs.orgaip.org
Scope and Objectives of Contemporary Research on this compound
Current research on this compound is highly focused on leveraging its unique structure for cutting-edge applications. The primary objectives include:
Optimizing Anode Materials for Lithium-Ion Batteries: A major research thrust is the synthesis of polymer-derived ceramics (PDCs), such as silicon carbonitride (SiCN), using this compound as a key precursor. aip.org Studies have shown that its inclusion can lead to a higher carbon content in the final ceramic, which enhances electrical conductivity and electrochemical performance. acs.orgaip.org The goal is to create anodes with higher capacity, better stability over many charge-discharge cycles, and improved rate performance. acs.org
Developing Novel Conjugated Polymers: Researchers are exploring its use in synthesizing new polymers for organic electronics and photovoltaics. whiterose.ac.uk The objectives are to fine-tune the optoelectronic properties, thermal stability, and solubility of these polymers by incorporating the dioctylsilyl group into the polymer backbone.
Enhancing Polymer Composites: Ongoing work investigates its use as a coupling agent to modify the surface of inorganic fillers like titanium dioxide. The aim is to improve the dispersion of these fillers within polymer matrices (e.g., polypropylene) and enhance the mechanical and thermal properties of the resulting composite materials. researchgate.nettandfonline.com
Synthesis of Advanced Mesoporous Materials: The principles of using organosilane precursors are central to the sol-gel and template methods for creating mesoporous materials. frontiersin.org While not always the primary choice, the fundamental chemistry of this compound is relevant to creating structured materials for catalysis and separation.
A summary of key research findings is presented in the table below:
| Research Area | Key Finding | Reference |
| Lithium-Ion Batteries | Used to synthesize a poly-silyl-carbodiimide that, upon pyrolysis, yielded a SiCN anode with a high reversible capacity of 826.7 mAh g⁻¹ after 100 cycles. | aip.orgacs.org |
| Polymer Composites | Employed as a silanization agent for titanium dioxide particles to improve their integration and dispersion within a polypropylene (B1209903) matrix. | researchgate.net |
| Organic Electronics | Utilized in the synthesis of phenazasiline, a component for hole-transporting materials. | sigmaaldrich.com |
| Organic Photovoltaics | Serves as a precursor for various organic photovoltaic materials. | sigmaaldrich.comwhiterose.ac.uk |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₄Cl₂Si | sigmaaldrich.comfishersci.it |
| Molecular Weight | 325.43 g/mol | sigmaaldrich.comfishersci.it |
| Appearance | Colorless to pale yellow liquid | chemicalbook.com |
| Density | 0.936 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 145 °C | chemicalbook.com |
| Melting Point | < 0 °C | chemicalbook.com |
| Refractive Index | n20/D 1.456 | sigmaaldrich.comchemicalbook.com |
| Flash Point | > 110 °C | chemicalbook.com |
| Solubility | Sparingly soluble in water (reacts rapidly) | chemicalbook.com |
| CAS Number | 18416-07-4 | sigmaaldrich.comfishersci.it |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(dioctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34Cl2Si/c1-3-5-7-9-11-13-15-19(17,18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAGYCLEIYGJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289916 | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18416-07-4 | |
| Record name | Dichlorodioctylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18416-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65458 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018416074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65458 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DICHLORODIOCTYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Pathways and Reaction Mechanisms of Di N Octyldichlorosilane
Preparative Methodologies for Di-n-octyldichlorosilane
The synthesis of this compound can be approached through several methodologies, with the choice of route often depending on the desired scale of production, available starting materials, and required purity of the final product.
Industrial Synthesis: Hydrosilylation
The predominant industrial route for the synthesis of this compound is the hydrosilylation of 1-octene (B94956) with dichlorosilane (B8785471) (H₂SiCl₂). This method is highly efficient and offers excellent control over the final product structure. The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (hexachloroplatinic acid) or Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) sigmaaldrich.comcore.ac.ukmdpi.com.
2 CH₃(CH₂)₅CH=CH₂ + H₂SiCl₂ → [CH₃(CH₂)₇]₂SiCl₂
This reaction is characterized by its high regioselectivity, primarily yielding the anti-Markovnikov addition product, where the silicon atom bonds to the terminal carbon of the alkene core.ac.ukacs.org. The reaction is typically carried out in a pressure-resistant vessel under an inert atmosphere due to the gaseous nature and flammability of dichlorosilane core.ac.uk.
Laboratory Synthesis: Grignard Reaction
For laboratory-scale synthesis, the Grignard reaction provides a versatile method for forming the silicon-carbon bonds in this compound. This involves the reaction of a Grignard reagent, n-octylmagnesium bromide (CH₃(CH₂)₇MgBr), with a silicon tetrachloride (SiCl₄) or trichlorosilane (B8805176) (HSiCl₃) precursor.
The reaction with silicon tetrachloride proceeds in a stepwise manner:
CH₃(CH₂)₇MgBr + SiCl₄ → CH₃(CH₂)₇SiCl₃ + MgBrCl
CH₃(CH₂)₇MgBr + CH₃(CH₂)₇SiCl₃ → [CH₃(CH₂)₇]₂SiCl₂ + MgBrCl
Careful control of stoichiometry is crucial to maximize the yield of the desired dichlorosilane and minimize the formation of mono-, tri-, and tetra-substituted silanes.
| Synthesis Route | Reactants | Catalyst/Conditions | Primary Product | Scale |
|---|---|---|---|---|
| Hydrosilylation | 1-octene, Dichlorosilane | Platinum-based catalysts (e.g., Speier's, Karstedt's) | This compound (anti-Markovnikov) | Industrial |
| Grignard Reaction | n-octylmagnesium bromide, Silicon tetrachloride | Ethereal solvent (e.g., diethyl ether, THF) | This compound and other alkylsilanes | Laboratory |
The mechanism of dichlorosilane formation is highly dependent on the synthetic route employed.
Hydrosilylation Mechanism (Chalk-Harrod Mechanism)
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism mdpi.com. This catalytic cycle involves the following key steps:
Oxidative Addition: The dichlorosilane (H₂SiCl₂) oxidatively adds to the platinum(0) catalyst to form a platinum(II) hydride-silyl complex.
Olefin Coordination: The 1-octene molecule coordinates to the platinum center.
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction, with the anti-Markovnikov insertion being sterically and electronically favored.
Reductive Elimination: The final this compound product is eliminated from the platinum complex, regenerating the platinum(0) catalyst.
A modified Chalk-Harrod mechanism, involving the insertion of the alkene into the platinum-silicon bond, has also been proposed for certain catalytic systems.
Grignard Reaction Mechanism
The Grignard reaction proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic silicon atom of the chlorosilane. The reaction is a series of nucleophilic substitutions, with the replacement of each chlorine atom by an n-octyl group. The polarity of the Si-Cl bond makes the silicon atom susceptible to attack by the strongly nucleophilic Grignard reagent.
Achieving high purity and yield of this compound requires careful control over reaction conditions and subsequent purification steps.
In the hydrosilylation process, the primary impurity is the Markovnikov addition product, n-octyl(iso-octyl)dichlorosilane. The formation of this isomer is typically low (around 4-5%) but can be further minimized by optimizing the catalyst and reaction temperature core.ac.uk. The presence of an induction period is often observed, after which the reaction proceeds exothermically core.ac.uk.
For both synthesis routes, fractional distillation under reduced pressure is the most effective method for purifying this compound core.ac.ukwikipedia.orgjackwestin.comwikipedia.org. The significant difference in boiling points between this compound and potential impurities, such as the Markovnikov isomer or incompletely reacted starting materials, allows for efficient separation. The boiling point of this compound is reported to be 145 °C at reduced pressure chemicalbook.com.
In the Grignard synthesis , precise control of the stoichiometry of the Grignard reagent to the silicon halide precursor is critical to maximize the yield of the desired dialkylated product and reduce the formation of mono- and tri-alkylated silanes.
| Parameter | Hydrosilylation | Grignard Reaction |
|---|---|---|
| Primary Impurity | Markovnikov addition product | Mono-, tri-, and tetra-n-octylsilanes |
| Purification Method | Fractional distillation under vacuum | Fractional distillation under vacuum |
| Key for High Yield | Optimal catalyst concentration and temperature control | Precise stoichiometric control of reactants |
Reactivity of the Silicon-Chlorine Bonds in this compound
The two silicon-chlorine bonds in this compound are highly reactive and are the sites for subsequent chemical transformations, most notably hydrolysis and alcoholysis, which are fundamental to the formation of silicone polymers.
The hydrolysis of this compound is a rapid reaction that leads to the formation of di-n-octylsilanediol, [CH₃(CH₂)₇]₂Si(OH)₂, and hydrochloric acid.
[CH₃(CH₂)₇]₂SiCl₂ + 2 H₂O → [CH₃(CH₂)₇]₂Si(OH)₂ + 2 HCl
The resulting silanediol (B1258837) is generally unstable and readily undergoes condensation polymerization to form poly(di-n-octylsiloxane), a linear polymer with a backbone of repeating -[Si(C₈H₁₇)₂-O]- units. The condensation reaction releases water, which can then participate in the hydrolysis of remaining this compound.
n [CH₃(CH₂)₇]₂Si(OH)₂ → {-[CH₃(CH₂)₇]₂SiO-}n + n H₂O
This compound readily reacts with alcohols in a process known as alcoholysis, where the chlorine atoms are replaced by alkoxy groups. The reaction with a simple alcohol like ethanol (B145695) proceeds as follows:
[CH₃(CH₂)₇]₂SiCl₂ + 2 CH₃CH₂OH → [CH₃(CH₂)₇]₂Si(OCH₂CH₃)₂ + 2 HCl
This reaction produces di-n-octyldiethoxysilane and hydrogen chloride. The resulting dialkoxysilane is more stable towards hydrolysis than the corresponding dichlorosilane but can still undergo hydrolysis and condensation, typically under acidic or basic catalysis, to form polysiloxanes.
The nature of the alcohol, particularly its chain length and steric bulk, can significantly impact the rate of alcoholysis. Steric hindrance from both the n-octyl groups on the silicon and a bulky alcohol can decrease the reaction rate.
Nucleophilic Substitution Reactions at Silicon Centers
The most prevalent method for synthesizing this compound involves the formation of silicon-carbon bonds through nucleophilic substitution. This is typically achieved via the Grignard reaction, where an organomagnesium halide (Grignard reagent) acts as the carbon nucleophile, attacking the electrophilic silicon center of a silicon halide precursor.
Mechanism and Synthesis:
The synthesis starts with the preparation of the n-octyl Grignard reagent, typically n-octylmagnesium bromide, by reacting 1-bromooctane (B94149) with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).
Reaction 1: Grignard Reagent Formation
CH₃(CH₂)₇Br + Mg → CH₃(CH₂)₇MgBr
This n-octylmagnesium bromide is a potent nucleophile. The subsequent step involves the controlled reaction of this Grignard reagent with silicon tetrachloride (SiCl₄). The lone pair on the carbon atom bonded to magnesium attacks the silicon atom, displacing a chloride ion in a classic nucleophilic substitution mechanism.
The reaction proceeds stepwise, and achieving the desired di-substituted product, this compound, requires careful control over stoichiometry and reaction conditions. The reactivity of chlorosilanes towards further nucleophilic attack generally decreases as more alkyl groups are added (SiCl₄ ≈ RSiCl₃ > R₂SiCl₂ > R₃SiCl), which aids in selectivity. acs.orgacs.org However, using a stoichiometric ratio of approximately 2:1 of the Grignard reagent to silicon tetrachloride is crucial to maximize the yield of the di-substituted product. google.com
Reaction 2: Nucleophilic Substitution on Silicon Tetrachloride
2 CH₃(CH₂)₇MgBr + SiCl₄ → (CH₃(CH₂)₇)₂SiCl₂ + 2 MgBrCl
A common issue in this synthesis is the formation of a mixture of products, including mono-octyltrichlorosilane, tri-octylchlorosilane, and tetra-octylsilane. acs.org To enhance the selectivity for the di-substituted product, a "reverse addition" protocol is often employed, where the Grignard reagent is added slowly to the silicon tetrachloride solution. This maintains a high concentration of SiCl₄, favoring the initial substitution steps and minimizing over-alkylation.
Table 1: Representative Reaction Parameters for Grignard Synthesis of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Silicon Precursor | Silicon Tetrachloride (SiCl₄) | Highly electrophilic and readily available starting material. |
| Nucleophile | n-octylmagnesium bromide | Strong carbon nucleophile for forming Si-C bonds. |
| Stoichiometry (RMgX:SiCl₄) | ~ 2:1 | Favors the formation of the di-substituted product. |
| Solvent | Diethyl ether or THF | Aprotic solvent required for Grignard reagent stability and reaction. |
| Addition Method | Reverse Addition | Slow addition of Grignard reagent to SiCl₄ to improve selectivity for R₂SiCl₂. |
| Temperature | 0°C to reflux | Reaction is typically initiated at low temperature and may be refluxed to ensure completion. |
Selective Allylation Reactions in Organosilane Synthesis
Selective allylation is a significant process in organosilane chemistry; however, it is not a standard method for the synthesis of the di-n-octyl backbone of this compound. Instead, allylation reactions are primarily used to produce allylsilanes, which are organosilicon compounds containing an allyl group (–CH₂CH=CH₂) bonded to the silicon atom. These compounds are valuable intermediates in organic synthesis.
Mechanism of Allylsilane Formation:
The synthesis of an allylsilane can also be achieved through a Grignard-type nucleophilic substitution. In this case, an allyl Grignard reagent (e.g., allylmagnesium bromide) is reacted with a chlorosilane. For instance, if this compound were used as a starting material, a mono-allylation would yield n-octyl(allyl)chlorosilane.
Reaction 3: Hypothetical Allylation of this compound
(CH₃(CH₂)₇)₂SiCl₂ + CH₂=CHCH₂MgBr → (CH₃(CH₂)₇)₂Si(CH₂CH=CH₂)Cl + MgBrCl
While simple allyl Grignard reagents can be used, their high reactivity can make stereoselective reactions challenging. wordpress.com More sophisticated methods for allylation in organosilane synthesis involve transition-metal-catalyzed reactions, such as the palladium-catalyzed silylation of allylic alcohols or ethers with disilanes. scispace.com These methods offer greater control over regio- and stereoselectivity.
The utility of the allyl group lies in its versatility for further chemical transformations. wordpress.com Allylsilanes are stable and can act as effective allyl sources in reactions like the Hosomi-Sakurai reaction, where they add to α,β-unsaturated ketones in the presence of a Lewis acid.
Table 2: General Methods for Selective Allylation in Organosilane Synthesis
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Grignard Reaction | Allylmagnesium halide + Chlorosilane (R₃SiCl) | Allylsilane (R₃Si-allyl) | Standard nucleophilic substitution; can be difficult to control selectivity with poly-chlorosilanes. |
| Palladium-catalyzed Silylation | Allylic alcohol + Disilane | Allylsilane | Proceeds under mild, neutral conditions; allows for high regio- and stereoselectivity. scispace.com |
| Indium-mediated Allylation | Allylic halide + Indium powder + Carbonyl compound | Homoallylic alcohol | Water-stable organometallic complexes can be used, often without organic solvents. scispace.com |
Polymerization and Preceramic Polymer Derivation Using Di N Octyldichlorosilane
Polysiloxane Synthesis and Structural Engineering from Dichlorosilane (B8785471) Monomers
The synthesis of polysiloxanes from dichlorosilane monomers like Di-n-octyldichlorosilane is a cornerstone of silicone chemistry. The process begins with the hydrolysis of the silicon-chlorine bonds, followed by the condensation of the resulting silanol (B1196071) intermediates. This fundamental reaction sequence can be guided through different pathways to produce a variety of polymer architectures.
Ring-Opening Polymerization Mechanisms
While this compound itself is not directly polymerized via ring-opening, it serves as the essential starting material for producing the necessary cyclic monomers. The first step is a controlled hydrolysis reaction, where the dichlorosilane reacts with water. This process forms transient di-n-octylsilanediol ((C8H17)2Si(OH)2), which readily self-condenses. Under specific conditions, this condensation can be directed to favor the formation of cyclic oligosiloxanes, such as octaoctylcyclotetrasiloxane ([(C8H17)2SiO]4) and decaoctylcyclopentasiloxane ([(C8H17)2SiO]5), over linear chains sci-hub.se.
These cyclic dioctyloligosiloxanes are the actual monomers for Ring-Opening Polymerization (ROP). ROP can proceed through two primary mechanisms:
Anionic ROP : This method employs strong bases (e.g., hydroxides, silanolates) as initiators. The initiator attacks a silicon atom in the cyclic monomer, cleaving a siloxane (Si-O-Si) bond and forming a linear silanolate chain end. This active end then propagates by attacking another cyclic monomer, extending the polymer chain. This process continues until the cyclic monomers are consumed or a termination agent is introduced.
Cationic ROP : This pathway uses strong acids (e.g., triflic acid) as initiators. The acid protonates a siloxane oxygen atom in the ring, making the adjacent silicon atom highly electrophilic and susceptible to nucleophilic attack. This initiates the ring opening and creates a reactive cationic center at the chain end, which then propagates by reacting with other cyclic monomers.
ROP is advantageous for producing high molecular weight linear polysiloxanes with well-defined structures.
Polycondensation Pathways and Network Formation
Polycondensation is the most direct method for polymerizing this compound. The process is initiated by the hydrolysis of the Si-Cl bonds to form reactive silanol (Si-OH) groups. These silanol groups are highly unstable and rapidly condense with each other, eliminating a molecule of water to form a stable siloxane bond (Si-O-Si).
Since this compound is a difunctional monomer (containing two reactive sites), its polycondensation primarily results in the formation of linear poly(di-n-octylsiloxane) chains and cyclic oligomers sci-hub.se. The reaction can be represented as follows:
Hydrolysis : (C8H17)2SiCl2 + 2 H2O → (C8H17)2Si(OH)2 + 2 HCl
Polycondensation : n (C8H17)2Si(OH)2 → H-[O-Si(C8H17)2]n-OH + (n-1) H2O
This pathway does not typically form a cross-linked network when this compound is the sole monomer. Network formation would require the inclusion of trifunctional silane (B1218182) monomers (RSiCl3) or other cross-linking agents that can connect the linear chains.
Copolymerization with Other Silane Monomers
To tailor the properties of the final polysiloxane, this compound can be copolymerized with other dichlorosilane monomers bearing different side groups. This is typically achieved through the co-hydrolysis and subsequent co-polycondensation of a mixture of the desired monomers. For example, copolymerizing this compound with dimethyldichlorosilane ((CH3)2SiCl2) would result in a random copolymer incorporating both di-n-octylsiloxane and dimethylsiloxane units.
The resulting copolymer, poly(dimethylsiloxane-co-di-n-octylsiloxane), would have properties intermediate between the two homopolymers. The bulky, flexible n-octyl groups would enhance solubility in nonpolar solvents and lower the glass transition temperature, while the smaller methyl groups would maintain a higher degree of siloxane character. The ratio of the monomers can be precisely controlled to fine-tune properties such as viscosity, thermal stability, and surface energy.
| Monomer 1 | Monomer 2 | Resulting Copolymer Segment | Key Property Influence of (C8H17)2SiO Unit |
| This compound | Dimethyldichlorosilane | -[Si(CH3)2-O]x-[Si(C8H17)2-O]y- | Increases flexibility, solubility, lowers Tg |
| This compound | Diphenyldichlorosilane | -[Si(C6H5)2-O]x-[Si(C8H17)2-O]y- | Increases flexibility, disrupts phenyl group packing |
Influence of Alkyl Side Chain Length on Resulting Polymer Architecture
The long n-octyl side chains of this compound exert a significant influence on the architecture and properties of the resulting polysiloxane. Compared to the most common polysiloxane, polydimethylsiloxane (B3030410) (PDMS), the presence of two C8 chains on each silicon atom introduces several key changes:
Increased Steric Hindrance : The bulky octyl groups increase the distance between polymer backbones, reducing intermolecular forces and lowering the glass transition temperature (Tg), which makes the polymer more flexible at lower temperatures.
Enhanced Solubility : The long, nonpolar alkyl chains significantly increase the polymer's solubility in nonpolar organic solvents like hexane (B92381) and toluene (B28343).
Modified Surface Properties : The polymer surface will be dominated by the hydrocarbon nature of the octyl groups, leading to low surface energy and hydrophobic characteristics.
Comb-like Architecture : The structure can be described as a flexible siloxane backbone with densely packed, flexible alkyl side chains, resembling a polymer comb. This architecture hinders crystallization and maintains an amorphous, liquid, or waxy state over a broad temperature range.
| Property | Polydimethylsiloxane (PDMS) | Poly(di-n-octylsiloxane) |
| Side Chain | Methyl (-CH3) | n-Octyl (-C8H17) |
| Glass Transition Temp. (Tg) | ~ -125 °C | Significantly Lower |
| Solubility | Soluble in some organic solvents | Highly soluble in nonpolar solvents |
| Flexibility | Very High | Extremely High |
| Intermolecular Forces | Weaker | Stronger van der Waals forces between chains |
Polymer-Derived Ceramics (PDCs) from this compound Precursors
Polymer-Derived Ceramics (PDCs) are a class of materials formed through the pyrolysis of specialized, inorganic-element-containing polymers known as preceramic polymers researchgate.net. This compound is a valuable precursor for creating silicon carbonitride (SiCN) ceramics, which are known for their high-temperature stability and excellent mechanical properties.
Synthesis of Poly(silylcarbodiimide)s as Preceramic Polymers
A key route to SiCN ceramics involves the synthesis of poly(silylcarbodiimide)s. This compound reacts with bis(trimethylsilyl)carbodiimide (B93060) (Me3Si-N=C=N-SiMe3) in a polycondensation reaction. In this reaction, the chlorine atoms on the silicon of the dichlorosilane react with the trimethylsilyl (B98337) groups of the carbodiimide, eliminating volatile trimethylsilyl chloride (Me3SiCl) and forming a polymer chain linked by silylcarbodiimide units.
The reaction is as follows:
n (C8H17)2SiCl2 + n Me3Si-N=C=N-SiMe3 → -[-(C8H17)2Si-N=C=N-]-n + 2n Me3SiCl
The resulting poly(di-n-octylsilylcarbodiimide) is a preceramic polymer. The long n-octyl side chains play a crucial role, as they lead to a significantly higher carbon content in the final ceramic compared to precursors with smaller alkyl groups. Upon pyrolysis in an inert atmosphere, this polymer decomposes and transforms into an amorphous SiCN ceramic. Research has shown that SiCN anodes derived from this compound precursors exhibit high reversible capacity and excellent cycling stability in lithium-ion batteries, which is attributed to the high carbon content and the formation of a stable solid electrolyte interface (SEI) layer sci-hub.se.
| Precursor Monomer | Preceramic Polymer | Final Ceramic | Key Feature |
| This compound | Poly(di-n-octylsilylcarbodiimide) | SiCN | High carbon content, enhanced electrochemical performance sci-hub.se |
Pyrolysis Processes for Silicon Carbonitride (SiCN) Formation
The conversion of a this compound-derived preceramic polymer into a silicon carbonitride (SiCN) ceramic is achieved through a controlled pyrolysis process. This thermal treatment initiates the transformation from an organic polymer to an inorganic ceramic material. The process involves heating the polymer in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and promote the desired chemical reactions that lead to the formation of SiCN.
The pyrolysis process typically involves three stages. Initially, at lower temperatures, residual solvents and low molecular weight oligomers are released, which can result in porosity in the final ceramic product. As the temperature increases, typically between 500°C and 750°C, the organic side groups of the polymer begin to decompose and are released as gaseous byproducts. This stage is accompanied by a significant increase in the density of the material. Finally, at higher temperatures, the material undergoes further densification and the amorphous ceramic begins to form. The final chemical composition and microstructure of the SiCN ceramic are highly dependent on the molecular architecture of the precursor polymer and the specific conditions of the pyrolysis process.
Thermal Transformation Pathways to Amorphous and Crystalline Phases
Upon pyrolysis, preceramic polymers derived from organosilicon precursors, such as those that could be synthesized using this compound, initially form an amorphous SiCN ceramic. This amorphous structure is characterized by a random network of silicon, carbon, and nitrogen atoms. X-ray diffraction (XRD) analysis of SiCN derived from similar polysilazane resins pyrolyzed at temperatures up to 1200°C typically shows no distinct peaks, confirming the amorphous nature of the material.
Crystallization of the amorphous SiCN into distinct crystalline phases, primarily silicon carbide (SiC) and silicon nitride (Si₃N₄), occurs at significantly higher temperatures, generally above 1200°C. The specific crystallization pathway and the resulting crystalline phases are influenced by the initial composition of the preceramic polymer and the pyrolysis atmosphere. For instance, monolithic Si-C-N ceramics derived from a liquid polysilazane precursor have been observed to undergo crystallization at temperatures around 1540°C. The process can involve vapor-phase reactions, particularly at surfaces and along internal cracks, leading to the formation of idiomorphic SiC and Si₃N₄ crystallites. Nuclear Magnetic Resonance (NMR) spectroscopy data suggests that a phase separation process occurs prior to crystallization, indicating a structural rearrangement within the amorphous matrix.
Table 1: Thermal Transformation of SiCN Ceramics
| Pyrolysis Temperature | Phase Composition | Key Observations |
| < 1200°C | Amorphous SiCN | No crystalline peaks observed in XRD |
| > 1200°C | Amorphous SiCN, Crystalline β-SiC, α-Si₃N₄ | Onset of crystallization |
| ~1540°C | Crystalline β-SiC, α-Si₃N₄ | Significant crystallization and phase separation |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Influence of Pyrolysis Conditions on Carbon Content and Phase Segregation
The conditions under which pyrolysis is conducted have a profound impact on the final carbon content and the extent of phase segregation in the resulting SiCN ceramic. Key parameters include the pyrolysis temperature, heating rate, dwell time, and the composition of the furnace atmosphere.
The carbon content in the final ceramic is directly related to the organic groups present in the preceramic polymer. For a polymer derived from this compound, the long n-octyl chains would be the primary source of carbon. The retention of this carbon in the final ceramic is influenced by the pyrolysis atmosphere. For example, pyrolysis in a reactive atmosphere containing hydrogen can lead to the removal of carbon in the form of methane, thereby reducing the final carbon content. Conversely, an inert atmosphere like argon will generally lead to a higher carbon content in the final SiOC ceramic.
Higher pyrolysis temperatures generally promote the diffusion of atoms within the material, leading to enhanced phase segregation and crystallization. The duration of the heat treatment at the peak temperature (dwell time) also plays a crucial role. Longer dwell times allow for more complete phase separation and grain growth of the crystalline phases.
The composition of the pyrolysis atmosphere can also directly influence the phase composition. For instance, in the production of silicon oxycarbide (SiOC) ceramics from polysiloxane precursors, pyrolyzing in an atmosphere containing water vapor (Ar + H₂O) has been shown to significantly decrease the amount of SiC and free carbon in the final ceramic compared to pyrolysis in a pure argon atmosphere. This is due to the reaction of water with carbon to form gaseous byproducts. While this specific example pertains to SiOC, similar principles would apply to SiCN systems where reactive gases in the pyrolysis atmosphere can alter the final phase composition.
Formation of Silicon Oxycarbide (SiOC) Systems from this compound Derivatives
While this compound is primarily a precursor for silicon-carbon-based materials, its derivatives can be chemically modified to incorporate oxygen, leading to the formation of silicon oxycarbide (SiOC) ceramics. This is typically achieved by reacting the dichlorosilane with an oxygen-containing co-monomer or by post-polymerization modification. The resulting preceramic polymer will contain Si-O bonds in its backbone or side chains.
The pyrolysis of these oxygen-containing preceramic polymers under an inert atmosphere leads to the formation of an amorphous SiOC ceramic. Similar to SiCN formation, the process involves the thermal decomposition of organic groups and the rearrangement of the inorganic backbone. The final SiOC material is a glass-like ceramic consisting of a network of silicon, oxygen, and carbon atoms. The properties of the SiOC ceramic, such as its thermal stability, mechanical strength, and electrical conductivity, are highly dependent on the C/O ratio and the distribution of Si-C and Si-O bonds in the network.
The thermal treatment of poly(organosiloxanes) between 800°C and 1000°C results in an amorphous ceramic network composed of randomly arranged SiOₓC₄₋ₓ tetrahedra. At temperatures above 1300°C, phase separation can occur, leading to the precipitation of crystalline β-SiC within the amorphous SiOC matrix.
Molecular Design of Preceramic Polymers for Tunable Material Properties
The properties of the final ceramic material are intricately linked to the molecular structure of the initial preceramic polymer. By carefully designing the polymer at the molecular level, it is possible to tune the properties of the resulting ceramic. The use of functionalized dichlorosilanes, such as this compound, provides a versatile platform for this molecular design.
For instance, the length and nature of the organic side groups influence the ceramic yield and the carbon content of the final ceramic. The long n-octyl chains in a this compound-derived polymer would be expected to lead to a relatively high carbon content in the resulting SiC or SiCN ceramic. The incorporation of other functional groups, such as vinyl or phenyl groups, can introduce cross-linking sites, which can increase the ceramic yield by reducing the loss of volatile fragments during pyrolysis.
Furthermore, the introduction of different elements into the polymer backbone can lead to the formation of multicomponent ceramics with unique properties. For example, co-polymerizing this compound with boron- or aluminum-containing precursors can lead to the formation of SiBCN or SiAlCN ceramics, respectively. These materials often exhibit enhanced high-temperature stability and oxidation resistance compared to their ternary counterparts. The synthesis of novel silicon-containing polymers, such as poly(diorganosilacetylene), has demonstrated the potential to create processable precursors that can be thermally converted to SiC with high char yields.
Control of Hierarchical Porosity in PDC-Derived Materials
The generation of controlled porosity in polymer-derived ceramics (PDCs) is of great interest for a wide range of applications, including catalysis, filtration, and lightweight structural components. The inherent shrinkage and release of gaseous byproducts during the pyrolysis of preceramic polymers naturally lead to the formation of pores. However, controlling the size, distribution, and interconnectivity of these pores to create a hierarchical structure requires specific strategies.
One approach to controlling porosity is through the chemical modification of the preceramic polymer. For example, a method has been developed to synthesize microporous silicon oxycarbonitride (SiCNO) ceramics by reacting polysilazane and polysiloxane precursors with ammonia (B1221849) at temperatures between 300°C and 800°C prior to the final pyrolysis. This pre-treatment modifies the polymer structure in a way that leads to the formation of a well-defined microporous network in the final ceramic, with surface areas as high as 250–300 m²/g.
Another strategy involves the use of sacrificial templates. In this method, a composite material is prepared by mixing the preceramic polymer with a fugitive phase, such as carbon black or a polymer that decomposes at a lower temperature. During pyrolysis, the preceramic polymer is converted into the ceramic matrix, and the templating agent is burned out, leaving behind a porous structure that replicates the morphology of the template.
The molecular architecture of the preceramic polymer itself can also be designed to promote the formation of pores. The use of bulky side groups or the creation of a highly cross-linked network can influence the packing of the polymer chains and the pathways for gas evolution during pyrolysis, thereby affecting the final pore structure.
Surface Functionalization and Interfacial Engineering with Di N Octyldichlorosilane
Silanization Processes and Controlled Surface Modification
Silanization is a widely employed chemical process for modifying the surface properties of materials. By introducing a thin layer of organosilane molecules, it is possible to alter characteristics such as wettability, adhesion, and biocompatibility. Di-n-octyldichlorosilane is a particularly effective agent in this regard due to its bifunctional nature.
Covalent Grafting Mechanisms onto Inorganic Substrates
The covalent attachment of this compound to inorganic substrates, such as silicon wafers, glass, and metal oxides, is a robust method for creating stable, long-lasting surface modifications. The process is primarily driven by the reaction of the dichlorosilane (B8785471) headgroup with hydroxyl (-OH) groups present on the substrate surface.
The mechanism proceeds in two main steps:
Hydrolysis: In the presence of trace amounts of water, the chlorine atoms of this compound undergo hydrolysis to form reactive silanol (B1196071) groups (-Si-OH). This reaction is often initiated by atmospheric moisture or residual water on the substrate surface.
SiCl2R2 + 2H2O → Si(OH)2R2 + 2HCl
Condensation: The newly formed silanol groups then react with the hydroxyl groups on the inorganic substrate through a condensation reaction. This results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the this compound molecule to the surface.
Substrate-OH + (HO)2SiR2 → Substrate-O-Si(OH)R2 + H2O
Further condensation can occur between adjacent grafted silane (B1218182) molecules, leading to the formation of a cross-linked polysiloxane network on the surface, which enhances the stability of the coating.
Formation of Self-Assembled Monolayers (SAMs) for Controlled Surface Chemistry
Under carefully controlled conditions, this compound can form highly ordered, single-molecule-thick layers on substrates, known as self-assembled monolayers (SAMs). abrasive-fancreate.com The formation of these SAMs is a spontaneous process driven by the chemisorption of the silane headgroups onto the substrate and the subsequent organization of the long n-octyl chains. abrasive-fancreate.com
The process of SAM formation from this compound typically involves the following steps:
Substrate Preparation: The substrate is meticulously cleaned to remove any organic contaminants and to ensure a high density of surface hydroxyl groups. This is often achieved through treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposure to UV/ozone.
Immersion or Vapor Deposition: The cleaned substrate is then immersed in a dilute solution of this compound in an anhydrous organic solvent (e.g., toluene (B28343) or hexane) or exposed to its vapor in a controlled environment.
Adsorption and Organization: The dichlorosilane molecules adsorb onto the substrate surface. The initial hydrolysis and condensation reactions anchor the molecules to the surface. Subsequently, van der Waals interactions between the long n-octyl chains drive the molecules to arrange themselves into a densely packed, ordered monolayer.
Rinsing and Curing: After the assembly process, the substrate is rinsed with fresh solvent to remove any non-covalently bonded molecules. A final curing step, often involving heating, can be employed to promote further cross-linking within the monolayer and enhance its stability.
The resulting SAM presents a well-defined surface chemistry, dominated by the exposed n-octyl chains, which imparts a hydrophobic character to the substrate.
Impact on Surface Energy and Wettability: Hydrophilicity/Hydrophobicity Tuning
The primary consequence of treating a hydrophilic inorganic substrate with this compound is a significant alteration of its surface energy and, consequently, its wettability. The long, nonpolar n-octyl chains of the grafted silane molecules create a low-energy surface that repels polar liquids like water.
This change can be quantified by measuring the water contact angle on the modified surface. A high water contact angle is indicative of a hydrophobic surface, while a low contact angle signifies a hydrophilic surface.
| Substrate | Treatment | Water Contact Angle (°) | Surface Energy (mN/m) |
| Glass | Untreated | < 20 | > 70 |
| Glass | This compound | > 95 | < 30 |
| Silicon Wafer | Untreated | ~30 | ~60 |
| Silicon Wafer | This compound | > 100 | < 25 |
This table presents typical values for water contact angle and surface energy on untreated and this compound-treated substrates. Actual values may vary depending on the specific substrate, treatment conditions, and measurement technique.
By controlling the density and ordering of the grafted this compound molecules, it is possible to precisely tune the surface energy and achieve a desired level of hydrophobicity. This capability is crucial in a wide range of applications, from anti-fouling coatings to microfluidic devices.
Interfacial Integration of Nanoparticles in Polymeric Matrices
The performance of polymer nanocomposites, which are materials composed of a polymer matrix reinforced with nanoscale fillers, is critically dependent on the quality of the interface between the polymer and the nanoparticles. Poor interfacial adhesion can lead to nanoparticle agglomeration and a subsequent degradation of the composite's mechanical and thermal properties. Surface treatment of the nanoparticles with coupling agents like this compound is a key strategy to address this challenge.
Surface Treatment of Metal Oxide Nanoparticles (e.g., TiO2)
Metal oxide nanoparticles, such as titanium dioxide (TiO2), are widely used as fillers in polymer composites to enhance properties like UV resistance, stiffness, and thermal stability. However, their inherently hydrophilic surfaces are often incompatible with hydrophobic polymer matrices, such as polypropylene (B1209903).
Treating TiO2 nanoparticles with this compound can effectively modify their surface chemistry. The dichlorosilane headgroup reacts with the hydroxyl groups on the nanoparticle surface, forming a covalent bond and grafting the long n-octyl chains onto the particle. researchgate.net This surface modification has two primary effects:
Increased Hydrophobicity: The attached n-octyl chains render the nanoparticle surface hydrophobic, making it more compatible with the nonpolar polymer matrix.
Steric Hindrance: The long alkyl chains create a steric barrier around the nanoparticles, preventing them from agglomerating due to van der Waals forces.
The thermal stability of the silane coating is a crucial factor, especially for applications involving high-temperature processing like extrusion. Studies have shown that the silanization with this compound on TiO2 remains stable at temperatures around 400°C. researchgate.net
Enhancement of Filler Dispersion and Compatibility in Polymer Composites
The improved compatibility between the this compound-treated nanoparticles and the polymer matrix leads to a significant enhancement in filler dispersion. Instead of forming large aggregates, the modified nanoparticles are more uniformly distributed throughout the polymer. researchgate.net
This improved dispersion has several beneficial consequences for the properties of the resulting polymer composite:
Improved Mechanical Properties: A more uniform distribution of the filler leads to more effective stress transfer from the polymer matrix to the nanoparticles, resulting in enhanced tensile strength, modulus, and toughness.
Enhanced Thermal Stability: The presence of well-dispersed nanoparticles can hinder the movement of polymer chains at elevated temperatures, leading to an increase in the composite's thermal stability.
Modified Crystallization Behavior: In semi-crystalline polymers like isotactic polypropylene (iPP), the surface-modified nanoparticles can act as nucleating agents, influencing the crystallization process. Research has shown that this compound-treated TiO2 particles can act as a selective α-nucleating agent in iPP, leading to a decrease in the energy required for crystallization. researchgate.net
The table below summarizes the effect of this compound treatment on the properties of a TiO2/iPP composite.
| Property | iPP | iPP + Untreated TiO2 | iPP + this compound treated TiO2 |
| Filler Dispersion | - | Agglomerated | Uniform |
| Tensile Strength | Base | Marginal Increase | Significant Increase |
| Crystallization Temperature | Base | Slight Increase | Noticeable Increase |
This table provides a qualitative comparison of the properties of isotactic polypropylene (iPP) and its composites with untreated and this compound-treated TiO2. The actual improvements depend on the filler loading and processing conditions.
Influence on Polymer Crystallization Kinetics and Resulting Morphology
The process of polymer crystallization from a melt is highly sensitive to the nature of adjacent surfaces, which can act as nucleating agents. The introduction of this compound modifies a substrate's surface chemistry, replacing polar hydroxyl groups with non-polar, aliphatic chains. This change directly impacts the energy barrier for nucleation. For some polymers, such a non-polar surface can promote heterogeneous nucleation, leading to a higher density of smaller, more uniform spherulites. Conversely, for other polymers, the low surface energy may hinder nucleation, resulting in slower crystallization rates and larger, less-defined crystalline structures.
The resulting morphology is a direct consequence of these kinetic changes. A higher nucleation density generally leads to a morphology characterized by a larger number of smaller spherulites. This can have a profound impact on the material's mechanical and optical properties, such as increasing toughness and reducing haze. The long n-octyl chains can also subtly template the arrangement of polymer chains at the interface, potentially leading to transcrystalline regions under specific processing conditions like high shear or controlled cooling rates. mdpi.comresearchgate.net
Table 1: Expected Influence of Surface Functionalization on Polymer Crystallization Parameters
| Surface Type | Interfacial Energy | Nucleation Density | Crystallization Rate (Qualitative) | Resulting Spherulite Size |
|---|---|---|---|---|
| Unmodified Silica (B1680970) (High Energy) | High | Low to Moderate | Moderate | Large, less uniform |
| Short-Chain Silane (e.g., Methyltrichlorosilane) | Moderate | Moderate | Moderate to Fast | Medium |
Sol-Gel Processing and Formation of Hybrid Organic-Inorganic Materials
The sol-gel process is a versatile wet-chemical technique used to synthesize a wide variety of inorganic and hybrid organic-inorganic materials. mdpi.com It involves the transition of a system from a liquid solution or "sol" into a solid gel phase. This compound is a valuable precursor in this process for creating hybrid materials that combine the properties of both organic polymers and inorganic glasses or ceramics. researchgate.net
Role of this compound in Sol-Gel Chemistry and Network Formation
In the context of silica-based sol-gel chemistry, this compound acts as a network modifier. The process begins with the hydrolysis of the silicon-chloride bonds in the presence of water. Each this compound molecule reacts with two water molecules to form Di-n-octylsilanediol and hydrochloric acid.
Hydrolysis Reaction: (C₈H₁₇)₂SiCl₂ + 2H₂O → (C₈H₁₇)₂Si(OH)₂ + 2HCl
The resulting silanol groups ((Si-OH)) are reactive and can undergo condensation reactions with other silanols from adjacent molecules or from primary network formers like Tetraethyl Orthosilicate (TEOS). This polycondensation reaction forms stable siloxane (Si-O-Si) bridges, which are the backbone of the inorganic network. sigmaaldrich.com
Because this compound has two non-hydrolyzable n-octyl groups, it can only form two linkages within the network. This functionality makes it a chain terminator or a modifier that introduces organic character into the inorganic matrix. The long, non-polar octyl chains are covalently bonded to the silica network, creating a true organic-inorganic hybrid material at the molecular level. atomfair.com This integration prevents phase separation and ensures a homogeneous distribution of the organic component. atomfair.com
Design of Melting Gels and Other Controlled-Flow Hybrid Networks
"Melting gels" are a class of hybrid materials that behave as rigid gels at room temperature but can flow like a viscous liquid when heated, and revert to a gel state upon cooling. The incorporation of this compound is a key strategy for designing such materials.
The rigid, three-dimensional Si-O-Si network formed during sol-gel processing is responsible for the solid-like properties of the gel. However, the presence of numerous long n-octyl side chains disrupts the continuity and cross-link density of this inorganic network. These aliphatic chains introduce a significant degree of flexibility and organic character.
At elevated temperatures, the thermal energy increases the mobility of these long alkyl chains. This enhanced motion, combined with the weakened intermolecular forces (van der Waals forces) between the chains, effectively "plasticizes" the rigid inorganic network. This allows the material to soften and flow. The process is reversible because the covalent Si-O-Si framework remains intact. As the material cools, the chain mobility decreases, the intermolecular forces re-establish, and the material regains its rigid, gel-like structure. The concentration of this compound relative to other network-forming silanes (like TEOS) is a critical parameter for controlling the "melting" temperature and the viscosity of the fluid state.
Table 2: Components for a Hypothetical Melting Gel Formulation
| Component | Chemical Name | Role in Formulation |
|---|---|---|
| Primary Network Former | Tetraethyl Orthosilicate (TEOS) | Forms the primary rigid 3D Si-O-Si network. |
| Flow-Control Additive | This compound | Introduces flexible organic chains, disrupts network rigidity, enables thermal flow. |
| Solvent | Ethanol (B145695) / Water | Medium for hydrolysis and condensation reactions. |
Control of Microstructure and Porosity in Sol-Gel Derived Systems
The inclusion of this compound in a sol-gel formulation provides an effective method for controlling the microstructure and porosity of the final material. The long, non-polar n-octyl chains act as molecular-scale templates or porogens (pore-forming agents). nih.gov
During the sol-to-gel transition, as the silica network begins to form and polymerize, the hydrophobic octyl chains tend to self-associate or aggregate to minimize their contact with the polar solvent (typically an alcohol-water mixture). This micro-phase separation creates organic-rich nanodomains within the developing inorganic matrix.
As the gel is dried and the solvent is removed, these organic domains leave behind voids or pores, or they remain embedded within the structure, creating a non-polar internal surface. The size and distribution of these pores can be tailored by controlling several factors:
Concentration of this compound: Higher concentrations generally lead to a higher pore volume and can influence the average pore size.
Sol-Gel Reaction Conditions: Parameters like pH, water-to-silane ratio, and catalyst type affect the kinetics of hydrolysis and condensation, which in turn influences the final network structure and how the organic groups are incorporated. unm.edu
Post-Synthesis Treatment: If the organic groups are to be removed to create open porosity, a calcination step (high-temperature heating in air) can be employed to burn them away. However, for many applications, the octyl groups are intentionally left in place to create a permanently hydrophobic porous material.
This approach allows for the creation of materials with controlled pore sizes, high surface areas, and hydrophobic surfaces, which are desirable for applications such as chromatography, catalysis, and chemical separations. nih.gov
Advanced Characterization Methodologies in Di N Octyldichlorosilane Research
Spectroscopic Techniques for Chemical and Electronic Structure Elucidation
Spectroscopic methods are fundamental in determining the molecular and electronic characteristics of Di-n-octyldichlorosilane. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer a detailed understanding of its bonding, composition, and structural arrangement.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, IR spectroscopy is primarily used to confirm the presence of characteristic chemical bonds. The key vibrational modes are associated with the Si-Cl, C-H, and Si-C bonds.
The stretching vibrations of the silicon-chlorine (Si-Cl) bonds typically appear in the far-infrared region, which can be a distinctive marker for this class of compounds. The aliphatic C-H stretching and bending vibrations from the n-octyl chains are prominent in the mid-infrared region.
Key Research Findings:
The presence of strong absorption bands in the 2850-2960 cm⁻¹ range confirms the C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups in the n-octyl chains.
Bending vibrations for the CH₂ and CH₃ groups are observed in the 1375-1465 cm⁻¹ region.
The Si-Cl stretching vibrations are typically found in the 450-600 cm⁻¹ region, providing direct evidence of the dichlorosilane (B8785471) functionality.
The Si-C stretching vibration, which is characteristic of the bond between the silicon atom and the octyl chains, is generally observed around 600-800 cm⁻¹.
Below is an interactive data table summarizing the expected characteristic infrared absorption bands for this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Functional Group |
| C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Strong | n-octyl chain |
| C-H Bend (CH₃, CH₂) | 1375 - 1465 | Medium | n-octyl chain |
| Si-C Stretch | 600 - 800 | Medium | Si-octyl |
| Si-Cl Stretch | 450 - 600 | Strong | Dichlorosilane |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, MS is crucial for determining its molecular weight and elucidating its fragmentation patterns upon ionization, which provides insights into its thermal stability and the relative strengths of its chemical bonds. Electron ionization (EI) is a common method used for such analyses.
The fragmentation of long-chain alkylsilanes is often characterized by the cleavage of C-C bonds within the alkyl chain and the Si-C bond. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Key Research Findings:
The molecular ion peak [M]⁺ may be observed, though it can be weak due to the lability of the molecule under ionization.
A common fragmentation pathway involves the loss of one of the n-octyl chains, leading to a significant [M - C₈H₁₇]⁺ fragment.
Cleavage of the Si-Cl bond can result in the loss of a chlorine radical, producing an [M - Cl]⁺ ion.
Fragmentation of the n-octyl chains typically proceeds through the loss of successive CnH2n+1 radicals, leading to a series of peaks separated by 14 amu (CH₂).
The isotopic signature of two chlorine atoms (³⁵Cl₂ , ³⁵Cl³⁷Cl, ³⁷Cl₂) can be observed in the molecular ion and chlorine-containing fragments, with characteristic intensity ratios.
The following interactive data table outlines the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for this compound.
| Fragment Ion | Predicted m/z (for ³⁵Cl) | Description |
| [C₁₆H₃₄Cl₂Si]⁺ (Molecular Ion) | 324 | Intact molecule |
| [C₈H₁₇Cl₂Si]⁺ | 211 | Loss of one n-octyl radical |
| [C₁₆H₃₄ClSi]⁺ | 289 | Loss of one chlorine radical |
| [SiCl₂]⁺ | 98 | Silicon dichloride fragment |
| [C₈H₁₇]⁺ | 113 | n-octyl cation |
| [CnH2n+1]⁺ (n < 8) | Variable | Fragments from the cleavage of the n-octyl chains |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic and organometallic compounds in solution. Both ¹H and ¹³C NMR are employed to characterize this compound, providing information about the different chemical environments of the hydrogen and carbon atoms.
In ¹H NMR, the signals from the protons on the n-octyl chains are expected to appear in the aliphatic region. The chemical shifts are influenced by the proximity to the electro-negative silicon and chlorine atoms. Similarly, in ¹³C NMR, each carbon atom in the n-octyl chain will give a distinct signal, with the carbon atom directly bonded to the silicon atom being the most deshielded.
Key Research Findings:
In the ¹H NMR spectrum, the protons on the carbon adjacent to the silicon (α-CH₂) are expected to be the most downfield shifted due to the inductive effect of the Si-Cl₂ group.
The terminal methyl protons (CH₃) of the octyl chains will appear as a triplet at the most upfield position.
The other methylene protons along the chain will appear as a complex multiplet in the middle of the aliphatic region.
In the ¹³C NMR spectrum, the α-carbon (C1) directly attached to the silicon is significantly shifted downfield.
The chemical shifts of the other carbons in the octyl chain (C2-C8) will show a predictable pattern, with the terminal methyl carbon (C8) being the most upfield.
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the interactive data tables below.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Si-CH₂- (α-protons) | 1.0 - 1.5 | Triplet |
| -CH₂- (chain protons) | 1.2 - 1.4 | Multiplet |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (Si-CH₂) | 20 - 25 |
| C2 | 30 - 35 |
| C3 - C7 | 22 - 32 |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to modify a surface, XPS is an invaluable tool for confirming the presence of the organosilane layer and determining its chemical nature.
By analyzing the kinetic energy of photoelectrons emitted from the top 1-10 nm of a surface upon X-ray irradiation, XPS can identify the elements present and their bonding environments. For a surface treated with this compound, XPS would be expected to detect silicon, carbon, and chlorine, in addition to the elements of the underlying substrate.
Key Research Findings:
Survey scans of a surface modified with this compound will show peaks corresponding to Si 2p, C 1s, and Cl 2p, confirming the presence of the molecule on the surface.
High-resolution spectra of the Si 2p region can distinguish between silicon in the silane (B1218182) and silicon in a silicon-based substrate (e.g., SiO₂). The binding energy of Si in the organosilane will be different from that in silicon dioxide.
The C 1s spectrum can be deconvoluted to identify carbon in different chemical environments, such as C-Si and C-C/C-H bonds.
The presence of the Cl 2p peak confirms the dichlorosilane functionality, although its intensity may decrease or disappear if the silane undergoes hydrolysis and condensation on the surface.
An interactive data table showing the expected elemental composition from an XPS analysis of a silicon wafer surface treated with this compound is provided below.
| Element | XPS Peak | Expected Binding Energy (eV) | Information Provided |
| Silicon | Si 2p | ~101-103 | Presence of silicon from the silane and/or substrate |
| Carbon | C 1s | ~284-286 | Presence of the n-octyl chains |
| Chlorine | Cl 2p | ~199-201 | Presence of the chloro- functional group |
| Oxygen | O 1s | ~532-533 | Presence of native oxide on the substrate or hydrolysis of the silane |
Microscopic and Imaging Techniques for Morphological and Microstructural Analysis
Microscopic techniques are essential for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale. When this compound is applied as a coating or used to modify a surface, these techniques provide direct visual evidence of the resulting surface topography.
Scanning Electron Microscopy (SEM) is a type of electron microscopy that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is particularly useful for characterizing the morphology of surfaces treated with this compound.
Key Research Findings:
SEM images can reveal the formation of a uniform or non-uniform coating of this compound on a substrate.
At high magnifications, the microstructure of the coating can be observed, including the presence of any ordered structures or random aggregates.
In studies involving nanofibers, SEM can show changes in fiber diameter, surface roughness, or inter-fiber spacing after treatment with this compound.
Energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with SEM, can provide elemental mapping of the surface, confirming the distribution of silicon and chlorine from the this compound.
The table below summarizes the type of information that can be obtained from SEM analysis of a surface coated with this compound.
| SEM Analysis Feature | Information Obtained |
| Surface Topography | Visualization of the smoothness, roughness, and overall texture of the coating. |
| Coating Uniformity | Assessment of the evenness of the this compound layer across the surface. |
| Defect Analysis | Identification of cracks, pinholes, or agglomerates within the coating. |
| Nanofiber Morphology | Characterization of the physical structure of nanofibers modified with the silane. |
Transmission Electron Microscopy (TEM) and 4D-TEM for In-situ Microstructural Evolution
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing materials at the nanoscale. acs.org In the context of this compound, TEM is particularly powerful for studying the morphology of self-assembled monolayers (SAMs) or polymeric layers formed after its hydrolysis and condensation on a substrate.
Recent advancements, particularly the development of in-situ TEM holders, allow for the direct observation of dynamic processes under controlled environmental conditions. up.pt For this compound, this would enable researchers to monitor the hydrolysis of the Si-Cl bonds and the subsequent polycondensation in real-time. This process, where individual molecules assemble into a polysiloxane network, could be visualized as it occurs on a substrate, providing invaluable information on the kinetics and mechanisms of film formation.
Four-dimensional scanning transmission electron microscopy (4D-TEM or 4D-STEM) further enhances these capabilities by capturing a complete electron diffraction pattern at each scanned pixel point of the image. nih.gov This technique could be applied to map the orientation and crystallinity of the resulting polysiloxane structures derived from this compound with nanometer resolution. For instance, observing the evolution of these diffraction patterns over time during an in-situ heating experiment would reveal how the microstructure of the silane-based material changes, such as the growth of ordered domains or the transition from an amorphous to a more crystalline state. nih.gov
| Parameter | Description | Value/Condition |
|---|---|---|
| Microscope | TEM with 4D-STEM capabilities | FEI Titan Themis or equivalent |
| Substrate | Hydroxylated Silicon Nitride (Si₃N₄) window | For direct deposition and observation |
| Sample Preparation | Application of this compound via vapor deposition | In-situ within an environmental cell |
| Environmental Condition | Introduction of water vapor to initiate hydrolysis | ~1 mbar H₂O pressure |
| Temperature Program | Isothermal observation followed by annealing | 25°C (initial) -> Ramp to 150°C |
| Data Acquisition | Time-resolved series of 4D-STEM datasets | 1 dataset per minute |
| Expected Outcome | Visualization of nucleation and growth of polysiloxane film | Mapping of molecular ordering and microstructural evolution |
Aberration-Corrected Scanning Transmission Electron Microscopy (STEM) for Atomic Scale Structure
Aberration-corrected STEM represents the pinnacle of electron microscopy, enabling the imaging of materials with sub-ångström resolution. nih.govnist.gov This technique focuses an electron beam to a probe smaller than an atom, which is then scanned across the sample. researchgate.net For research on this compound, aberration-corrected STEM is the ideal tool for determining the atomic-scale structure of the self-assembled monolayers it forms.
Using a high-angle annular dark-field (HAADF) detector, STEM can produce so-called Z-contrast images, where the brightness of an atomic column is directly related to its atomic number. ethz.ch This would allow for the unambiguous identification of silicon atoms in the polysiloxane backbone of a this compound-derived film. The arrangement of these atoms, including their spacing and any defects in the network, could be directly visualized. Furthermore, while imaging the light elements like carbon and oxygen is more challenging, advanced detectors and techniques can provide contrast to visualize the orientation and packing of the n-octyl chains relative to the silicon backbone and the substrate. wiley.com
| Analytical Goal | STEM Mode | Expected Information |
|---|---|---|
| Visualize Si backbone | High-Angle Annular Dark-Field (HAADF) | Direct imaging of Si atomic columns; measurement of Si-Si distances. |
| Assess monolayer packing | Annular Bright-Field (ABF) | Visualization of lighter elements (C, O) and octyl chain arrangement. |
| Confirm elemental composition | Energy-Dispersive X-ray Spectroscopy (EDX) | Atomic-scale elemental maps of Si, Cl (residual), and O. |
| Analyze bonding states | Electron Energy Loss Spectroscopy (EELS) | Information on Si-O bonding environment and carbon hybridization. |
Thermal Analysis Techniques for Reaction and Material Stability Assessment
Thermogravimetric Analysis (TGA) for Decomposition and Mass Loss Studies
Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edulibretexts.org In the study of this compound, TGA is crucial for assessing the thermal stability and decomposition profile of materials treated with this compound.
For instance, in studies where this compound is used as a surface modifying agent for inorganic fillers like titanium dioxide (TiO₂), TGA can quantify the amount of silane grafted onto the filler surface. researchgate.net The analysis would show an initial mass loss corresponding to the evaporation of any unbound silane or solvent, followed by a distinct mass loss step at higher temperatures corresponding to the decomposition and volatilization of the covalently bonded octyl groups. The temperature at which this decomposition begins is a key indicator of the thermal stability of the surface modification. The residual mass at the end of the experiment corresponds to the stable inorganic filler. researchgate.net
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
|---|---|---|
| 30 - 150 | ~0.5% | Loss of physisorbed water and/or residual solvent. |
| 150 - 250 | ~1.0% | Loss of weakly bound or excess silane. |
| 250 - 550 | ~8.5% | Decomposition of the grafted Di-n-octylsilane layer. |
| > 550 | 90.0% (Residual Mass) | Stable TiO₂ residue. |
Differential Scanning Calorimetry (DSC) for Crystallization and Phase Transition Dynamics
Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is widely used to study thermal transitions such as melting, crystallization, and glass transitions. mt.com
When this compound is used as an additive or coupling agent in polymers, such as polypropylene (B1209903), DSC is essential for understanding how it affects the polymer's crystallization behavior. researchgate.net The DSC thermogram of the polymer composite during cooling from the melt would show an exothermic peak corresponding to crystallization. The temperature of this peak (T_c) indicates how effectively the silane-modified filler acts as a nucleating agent. A higher T_c compared to the pure polymer suggests that the modified filler facilitates crystallization, which can have significant implications for the mechanical properties of the final material. labcompare.com Subsequent heating runs would show an endothermic melting peak (T_m), and the enthalpy of this transition can be used to calculate the degree of crystallinity. vt.edu
| Sample | Crystallization Temp (T_c) (°C) | Melting Temp (T_m) (°C) | Degree of Crystallinity (%) |
|---|---|---|---|
| Pure Polypropylene | 115.4 | 165.2 | 45.1 |
| Polypropylene + Unmodified TiO₂ | 117.8 | 165.5 | 47.3 |
| Polypropylene + TiO₂ modified with this compound | 124.1 | 166.1 | 52.8 |
Diffraction Techniques for Crystalline and Amorphous Phase Characterization
X-ray Diffraction (XRD) for Crystalline Phase Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. The technique works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams, which are characteristic of the atomic spacing within the crystal lattice.
In the context of this compound research, XRD serves multiple purposes. Although the compound itself is a liquid at room temperature, low-temperature XRD could be employed to study its crystal structure upon solidification. More commonly, XRD is used to characterize the materials resulting from its application. For example, when used to treat fillers like TiO₂, XRD is essential to confirm that the silanization process does not alter the fundamental crystalline phase of the filler (e.g., anatase or rutile). researchgate.net
Furthermore, when studying the effect of silane-modified fillers on a polymer matrix, XRD can provide detailed information on the polymer's crystalline structure. It can be used to identify the specific polymorphs present and to calculate the degree of crystallinity, complementing the data obtained from DSC.
| Sample | Purpose of XRD Analysis | Key Information to be Obtained |
|---|---|---|
| Solidified this compound (-50°C) | Determine crystal structure of the pure compound. | Unit cell parameters, space group. |
| Polysiloxane film from this compound | Assess the degree of molecular ordering. | Presence of broad amorphous halo or sharp crystalline peaks. |
| Silane-modified TiO₂ powder | Verify the integrity of the TiO₂ crystal phase. | Confirmation of anatase/rutile phase, absence of new phases. |
| Polypropylene/modified-TiO₂ composite | Characterize polymer crystallinity and orientation. | Identification of α/β polymorphs, degree of crystallinity. |
High-Temperature X-ray Scattering for Real-time Structural Changes
High-temperature X-ray scattering is a powerful in-situ technique used to monitor the real-time structural evolution of materials as a function of temperature. For organosilicon compounds like this compound, this method is crucial for understanding thermal decomposition pathways, phase transitions, and the formation of ceramic materials such as silicon carbide (SiC).
During a typical experiment, a sample is heated in a controlled environment while an X-ray beam is directed at it. The scattered X-rays are collected by a detector, generating diffraction patterns that reveal information about the material's crystal structure and phase. By recording these patterns continuously as the temperature is ramped, researchers can observe:
Phase Transitions: Changes from amorphous to crystalline states or between different crystalline polymorphs are identified by the appearance or alteration of Bragg diffraction peaks.
Lattice Parameter Changes: Thermal expansion or structural strain can be quantified by shifts in the positions of diffraction peaks.
Reaction Kinetics: The rate of formation of new phases during thermal processing can be followed by analyzing the intensity of their corresponding diffraction peaks over time.
In the context of this compound, this technique could be used to study its pyrolysis, tracking the transformation from the molecular precursor to an amorphous or nanocrystalline silicon-based ceramic, providing critical data for optimizing the synthesis of materials with desired high-temperature stability and structural integrity. The temperature dependence of diffuse X-ray scattering can also reveal correlations between thermal displacements of atoms and structural changes. itb.ac.id
Pair Distribution Function (PDF) Analysis for Amorphous and Nanocrystalline Structures
While traditional X-ray diffraction (XRD) excels at characterizing long-range order in crystalline materials, it provides limited information for amorphous and nanocrystalline structures, which lack periodic atomic arrangements. Pair Distribution Function (PDF) analysis, derived from total X-ray scattering data, overcomes this limitation by providing detailed insight into the local atomic structure. nih.govcmich.edu
The PDF, denoted as G(r), is obtained by a Fourier transform of the total scattering pattern and describes the probability of finding two atoms separated by a distance r. cmich.edu This provides a real-space map of interatomic distances. Key information derived from PDF analysis includes:
Bond Lengths: The positions of peaks in the PDF correspond to specific interatomic distances.
Coordination Numbers: The area under a PDF peak is proportional to the number of atoms at that specific distance, revealing the local coordination environment. cmich.edu
Short- and Medium-Range Order: PDF can reveal structural correlations over length scales from a few angstroms to several nanometers, which is critical for understanding the structure of amorphous networks or the atomic arrangement within nanoparticles. nih.gov
For materials derived from this compound, such as amorphous silicon-carbon composites, PDF analysis is invaluable. It can distinguish between different local bonding environments (e.g., Si-Si, Si-C, C-C) and characterize the degree of structural order on a nanoscale level, which is crucial for understanding and improving their properties. researchgate.netrigaku.comtandfonline.com The technique is adept at constructing structural models by fitting simulated PDF profiles to observed data. rigaku.com
| Parameter | Description | Application Example for Silane-Derived Materials |
|---|---|---|
| Peak Position (r) | Corresponds to the distance between pairs of atoms. | Determining Si-C and Si-Si bond lengths in amorphous SiC. |
| Peak Area | Proportional to the coordination number for a specific atomic pair. | Quantifying the average number of carbon atoms surrounding a silicon atom. |
| Peak Width | Relates to the distribution of bond lengths (structural disorder) or thermal vibrations. | Assessing the degree of amorphization in a silicon-based material. |
Electrochemical Characterization Techniques for Energy Storage Applications
This compound can serve as a precursor for silicon-based materials used as anodes in lithium-ion batteries. The electrochemical performance of these materials is assessed using a suite of specialized techniques.
Cyclic Voltammetry (CV) for Redox Behavior and Interfacial Processes
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior of a material. lsu.edu It involves sweeping the potential of an electrode and measuring the resulting current. For chlorosilanes, CV provides critical information on their reduction potentials. researchgate.netresearchgate.net
The key features of a CV scan for a silicon-based anode material include:
Cathodic and Anodic Peaks: These peaks correspond to the potentials at which lithium insertion (lithiation) and extraction (delithiation) occur.
Peak Separation: The potential difference between corresponding cathodic and anodic peaks can provide information about the reversibility and kinetics of the electrochemical reaction.
Peak Current: The magnitude of the peak current is related to the reaction rate and can be used to study diffusion processes.
Research on various chlorosilanes has shown that they can be reduced in two one-electron steps. researchgate.netresearchgate.net The reduction potentials are influenced by factors such as the solvent, electrolyte concentration, and the organic substituents on the silicon atom. researchgate.netresearchgate.net This analysis is crucial for understanding the formation of the solid electrolyte interphase (SEI) layer during the first cycles and the fundamental electrochemical activity of the material. researchgate.netresearchgate.net
| CV Feature | Associated Process | Typical Potential Range (vs. Li/Li⁺) |
|---|---|---|
| Initial Cathodic Sweep | Electrolyte reduction, SEI layer formation | ~0.8 V - 0.2 V |
| Main Cathodic Peaks | Lithiation of silicon (formation of LiₓSi alloys) | < 0.2 V |
| Anodic Peaks | Delithiation of silicon (decomposition of LiₓSi alloys) | ~0.3 V - 0.5 V |
Galvanostatic Charge/Discharge Cycling for Battery Performance Metrics
Galvanostatic cycling is the primary method for evaluating the practical performance of a battery electrode. It involves charging and discharging the battery at a constant current between set voltage limits. mdpi.com This technique provides key performance metrics that determine the viability of an anode material derived from precursors like this compound.
Key metrics obtained from galvanostatic cycling include:
Specific Capacity: The amount of charge stored per unit mass of the active material (typically in mAh g⁻¹). Silicon has a high theoretical specific capacity (3579 mAh g⁻¹). mdpi.com
Coulombic Efficiency (CE): The ratio of the charge extracted during discharge to the charge inserted during charge in a given cycle. A high CE (ideally >99.9%) is essential for long cycle life.
Cycle Life: The number of charge-discharge cycles a battery can endure before its capacity fades to a specified percentage (e.g., 80%) of its initial value. Poor cycling stability due to large volume changes is a major challenge for silicon anodes. nih.gov
Rate Capability: The ability of the electrode to maintain its capacity at high charge and discharge currents.
| Metric | Definition | Significance |
|---|---|---|
| Specific Capacity (mAh g⁻¹) | Charge stored per unit mass of active material. | Determines the energy density of the battery. |
| Coulombic Efficiency (%) | (Discharge Capacity / Charge Capacity) x 100. | Indicates the reversibility of the electrochemical reactions and SEI layer stability. |
| Capacity Retention (%) | (Capacity at cycle 'n' / Initial Capacity) x 100. | Measures the long-term stability and cycle life of the electrode. |
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena and Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the various resistive and capacitive elements within an electrochemical cell. core.ac.uk It works by applying a small AC potential or current perturbation over a wide range of frequencies and measuring the system's response. core.ac.uksci-hub.se The data is often presented as a Nyquist plot.
For silicon-based anodes, EIS is used to investigate:
Solid Electrolyte Interphase (SEI) Resistance (R_sei): The semicircle in the high-to-medium frequency region of the Nyquist plot is often associated with the resistance of the SEI layer formed on the electrode surface. The stability and resistance of the SEI are critical for battery performance. ucr.edursc.org
Charge Transfer Resistance (R_ct): A semicircle in the medium-to-low frequency region typically corresponds to the resistance associated with the transfer of lithium ions across the electrode-electrolyte interface. ucr.edumdpi.com A lower R_ct indicates faster reaction kinetics. researchgate.net
Ion Diffusion: The straight line (Warburg impedance) at low frequencies is related to the solid-state diffusion of lithium ions within the silicon active material.
By performing EIS at different states of charge and throughout the cycling life of a cell, researchers can monitor the evolution of these impedances, providing insight into degradation mechanisms such as SEI growth or loss of electrical contact. ucr.edumdpi.comnih.gov
| Frequency Region | Nyquist Plot Feature | Associated Electrochemical Process |
|---|---|---|
| High Frequency | Intercept with the real axis | Electrolyte resistance (R_e) |
| High-to-Medium Frequency | First semicircle | Li-ion migration through the SEI layer (R_sei) |
| Medium-to-Low Frequency | Second semicircle | Charge transfer kinetics (R_ct) |
| Low Frequency | Sloped line (~45°) | Solid-state diffusion of Li⁺ (Warburg impedance) |
Theoretical and Computational Studies of Di N Octyldichlorosilane Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a cornerstone of computational materials science, allowing for the examination of the dynamic behavior of atoms and molecules. For complex systems involving polymers derived from Di-n-octyldichlorosilane, mesoscale simulation techniques like Dissipative Particle Dynamics (DPD) are particularly effective.
Dissipative Particle Dynamics (DPD) is a coarse-grained simulation method that bridges the gap between microscopic and macroscopic scales, making it ideal for studying the behavior of large polymer systems in solution over long timescales. nsf.gov In DPD, clusters of atoms are grouped into single beads, and their interactions are governed by a set of conservative, dissipative, and random forces. mdpi.com
This methodology is well-suited to model the interactions between polysilane chains (formed from the polymerization of this compound) and various solvents. The key to an accurate DPD simulation is the parameterization of the interaction parameters (a_ij) between different beads, which can be related to the Flory-Huggins theory of polymer solutions. mdpi.com These parameters dictate the miscibility and conformational behavior of the polymer in the solvent.
Research using DPD on analogous polymer systems has shown that by varying polymer-solvent, polymer-polymer, and solvent-solvent interaction energies, one can effectively simulate phenomena such as polymer dissolution, aggregation, and the formation of complex structures like micelles or vesicles. nih.govaps.org For a system containing poly(di-n-octylsilane), DPD simulations could predict how the long, flexible n-octyl side chains influence the polymer's solubility in different organic solvents and how the polymer backbone adopts various conformations, from coiled to extended, depending on the solvent quality.
Table 1: Representative DPD Interaction Parameters (a_ij) for a Hypothetical Polysilane-Solvent System Note: Parameters are illustrative. a_ii is typically set to 25 for a liquid at standard density. Higher a_ij values indicate greater repulsion.
| Bead Pair | Interaction Parameter (a_ij) | Description |
|---|---|---|
| Polymer - Polymer | 25 | Interaction of polymer segments with each other. |
| Solvent - Solvent | 25 | Interaction of solvent molecules with each other. |
| Polymer - Good Solvent | 20-30 | Low repulsion; polymer is expected to be well-solvated and extended. |
| Polymer - Poor Solvent | 50-75 | High repulsion; polymer is expected to collapse into a globule to minimize solvent contact. |
The physical properties of a polymer are intrinsically linked to the flexibility of its chains and the degree to which they can entangle or interpenetrate. DPD simulations can provide significant insights into these characteristics for polymers derived from this compound. The flexibility of the polymer chain is modeled by applying harmonic bond and angle potentials between the coarse-grained beads that constitute the polymer backbone. utdallas.edu The stiffness of these potentials can be tuned to match experimentally determined properties, such as the persistence length of the polymer.
By simulating multiple polymer chains in a simulation box, it is possible to study the dynamics of chain entanglement and the formation of a cohesive polymer matrix. Quantities such as the radius of gyration and the mean square displacement can be calculated from the simulation trajectories to characterize the size, shape, and mobility of the polymer chains. aps.org These simulations can reveal how the bulky di-n-octyl side groups affect the stiffness of the polysilane backbone and hinder or facilitate inter-chain packing, which are critical factors in determining the mechanical and thermal properties of the bulk material.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is an indispensable tool for obtaining detailed, atomistic-level insights into the properties and reactivity of molecules like this compound.
DFT calculations can accurately predict the ground-state electronic structure of this compound. Key outputs of these calculations include the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic excitability and chemical stability. For organosilanes, the electronic properties are often dominated by the silicon backbone and its substituents.
Calculations on related chlorinated molecules and silanes demonstrate that DFT can effectively determine how substituents influence the electronic landscape. researchgate.netbit.edu.cn For this compound, DFT would likely show that the HOMO is associated with the Si-C and Si-Si (in a polymer) sigma bonds, while the LUMO may have contributions from the Si-Cl antibonding orbitals. Understanding these frontier orbitals is essential for predicting the molecule's behavior in electronic devices and its susceptibility to nucleophilic or electrophilic attack.
Table 2: Illustrative DFT-Calculated Properties for this compound Note: These values are hypothetical examples of typical DFT outputs for organosilanes.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | -0.8 eV | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and optical properties. |
| Dipole Moment | 2.1 D | Measures the molecule's overall polarity. |
| Si-Cl Bond Length | 2.06 Å | Fundamental geometric parameter related to bond strength. |
This compound is a precursor molecule, and its most important reactions involve the cleavage of the Si-Cl bonds, for example, during hydrolysis or polymerization. DFT is exceptionally useful for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.net
For the hydrolysis of this compound, DFT calculations could model the stepwise substitution of chloride ions by hydroxyl groups. The simulation would elucidate the role of water molecules, whether they act as nucleophiles or assist in proton transfer, and determine the energy barriers for the formation of the corresponding silanol (B1196071). Similarly, for its use in polymerization reactions, DFT can be used to investigate the mechanism of Si-Si bond formation and how the bulky octyl groups sterically and electronically influence the reaction pathway.
The functionalization of surfaces with silane (B1218182) coupling agents is a widespread technological application. DFT is a primary tool for simulating the interaction of silane molecules with various substrates, such as silicon wafers, metal oxides, or glass. quantumatk.commdpi.com These simulations can predict the most stable adsorption geometries, calculate binding energies, and model the chemical reactions that lead to covalent bond formation between the silane and the surface.
In simulations involving a molecule like this compound (or its hydrolyzed form, di-n-octylsilanediol), DFT could be used to model its adsorption onto a hydroxylated silica (B1680970) (SiO₂) surface. The calculations would reveal the preferred orientation of the molecule, the nature of the hydrogen bonding between the silanol groups and the surface hydroxyls, and the energy profile for the condensation reaction that forms stable Si-O-Si linkages. aip.orgaip.org Studies on similar long-chain alkylsilanes have shown that the alkyl chains tend to orient away from the surface, forming a hydrophobic self-assembled monolayer whose density and ordering can be predicted by such simulations. aip.orgaip.org
Materials Modeling and Predictive Science
Materials modeling and predictive science represent a frontier in materials research, enabling the design of new materials with desired properties through computational methods. This field integrates principles from physics, chemistry, and computer science to simulate and predict the behavior of materials, thereby reducing the reliance on time-consuming and costly trial-and-error experimentation. For organosilane systems, including those with this compound, these predictive tools are invaluable for understanding structure-property relationships.
While specific studies on the electrical conduction of amorphous this compound are not widely documented, the theoretical framework for such materials is well-established, primarily through research on analogous amorphous silicon (a-Si) systems. In disordered or amorphous materials, where there is no long-range atomic order, electrical conduction does not occur via the band theory applicable to crystalline solids. Instead, charge carriers move between localized states through a process known as hopping.
Two primary theoretical models describe this phenomenon:
Mott's Variable-Range Hopping (VRH): Proposed by Sir Nevill Mott, this model is a cornerstone for understanding conduction in amorphous semiconductors at low temperatures. wikipedia.org It assumes that charge carriers (electrons or holes) are localized in states near the Fermi level due to disorder. Conduction occurs as carriers "hop" between these localized states. scirp.orgresearchgate.net The model is termed "variable-range" because a carrier will not necessarily hop to the nearest available site but may hop to a more distant site if the energy difference is smaller, optimizing for the lowest activation energy. wikipedia.org The temperature-dependent conductivity (σ) in the Mott VRH model for a three-dimensional system is typically described by the relation:
σ = σ₀ exp[-(T₀/T)¹ᐟ⁴]
Here, σ₀ is a pre-exponential factor, T is the absolute temperature, and T₀ is the characteristic temperature, which depends on the density of localized states at the Fermi level. cambridge.org This model has been successfully applied to describe the conductivity of p-type hydrogenated amorphous silicon (a-Si:H), a material often produced from silane precursors. cambridge.org
Efros-Shklovskii (ES) Variable-Range Hopping: This model refines Mott's theory by considering the long-range Coulomb interactions between localized electrons. wikipedia.org These interactions create a "Coulomb gap," which is a soft gap in the density of states (DOS) at the Fermi level. scirp.org The presence of this gap alters the hopping probability. The ES model predicts a different temperature dependence for conductivity:
σ = σ₀ exp[-(T₀/T)¹ᐟ²]
This T⁻¹ᐟ² dependence is often observed at very low temperatures where the Coulomb gap becomes the dominant factor influencing charge transport. wikipedia.orgscirp.org
Self-consistent-field molecular-orbital calculations on silane clusters serve as models for understanding the local atomic configurations and electronic structures that give rise to these transport properties in hydrogenated amorphous silicon. aps.org
Mechanical Property Prediction: Molecular dynamics (MD) simulations are employed to model the interface between the polymer, the silane-treated filler, and the silane coupling agent itself. researchgate.net These simulations can predict key mechanical indicators such as Young's modulus, tensile strength, and fracture toughness by calculating the binding energy and interaction forces at the molecular level. For instance, studies have shown that silane treatment can significantly enhance the flexural modulus, flexural strength, and fracture toughness of carbon fiber/epoxy composites. researchgate.net
The table below, compiled from various studies on silane-modified composites, illustrates the typical improvements observed.
| Composite System | Property | Improvement with Silane Treatment |
| Carbon Fiber/Epoxy with nano-CaCO₃ | Flexural Modulus | +16.8% |
| Carbon Fiber/Epoxy with nano-CaCO₃ | Flexural Strength | +13.6% |
| Carbon Fiber/Epoxy with nano-CaCO₃ | Mode-I Fracture Toughness | +25.7% |
| EVA/Zeolite | Tensile Strength | Increased |
| Polyurethane/Alumina (B75360) | Young's Modulus | Increased |
This table presents interactive data on the mechanical properties of composite systems.
Thermal Property Prediction: The thermal properties of composites, such as thermal conductivity and thermal stability, are also predictable through computational models. Silane coupling agents can improve thermal conductivity by reducing interfacial thermal resistance, allowing for more efficient heat transfer (phonon transport) between the polymer matrix and the filler particles. researchgate.net Molecular dynamics and finite element analysis can model these interactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are experimental techniques whose results can be correlated with simulation data to validate predictions of thermal stability. witpress.com For example, the application of silane treatment has been shown to increase the decomposition and melting temperatures of EVA/zeolite composites. witpress.com Similarly, a significant improvement in thermal conductivity was observed in thermoplastic polyurethane composites with the incorporation of silane-treated alumina particles. mdpi.comresearchgate.net
The table below summarizes findings on the thermal properties of silane-modified composites.
| Composite System | Property | Observation with Silane Treatment |
| EVA/Zeolite | Decomposition Temperature | Increased |
| EVA/Zeolite | Melting Temperature | Increased |
| Polyurethane/Alumina | Thermal Conductivity | +80.6% (with 40% treated alumina) |
| Polyurethane/Alumina | Glass Transition Temperature | Shifted to a higher temperature |
This table presents interactive data on the thermal properties of composite systems.
The typical ML workflow in materials discovery involves several key steps:
Database Construction: A large dataset of materials is compiled. This data can come from experimental results, literature, or high-throughput computational simulations like Density Functional Theory (DFT). acs.orgmdpi.com DFT, for example, can be used to calculate the reaction pathways and energetics of chlorosilane reactions, providing fundamental data for ML models. acs.org
Feature Engineering: Relevant chemical and structural features (e.g., composition, bond lengths, crystal structure, molecular descriptors) are extracted from the raw data to be used as inputs for the ML model.
Model Training: An ML algorithm (such as a neural network, support vector machine, or random forest) is trained on the dataset to learn the complex, often non-linear relationships between the material's features and its properties (e.g., mechanical strength, thermal conductivity, electronic band gap). mdpi.com
Prediction and Screening: The trained model is then used to rapidly predict the properties of a vast number of new, hypothetical candidate materials. This allows researchers to virtually screen immense chemical spaces to identify the most promising candidates for a specific application. rsc.org
Experimental Validation: The top candidates identified by the ML model are then synthesized and tested in the lab to validate the predictions. This feedback loop helps to refine and improve the predictive accuracy of future models. innovations-report.com
This approach has been successfully used to discover materials with targeted properties, such as shape-memory alloys and polymers with optimized mechanical or thermal characteristics. innovations-report.com By integrating AI with high-performance computing and automated experimental platforms, researchers can create a closed-loop system for autonomous materials discovery, significantly reducing the time and cost required to bring new materials to market. mdpi.comanl.gov
Future Research Directions and Emerging Paradigms for Di N Octyldichlorosilane
Development of Novel Di-n-octyldichlorosilane-based Precursor Chemistries
This compound serves as a versatile precursor for a wide range of organosilicon compounds. researchgate.net Future research will likely focus on expanding its utility through the development of novel precursor chemistries. This involves designing and synthesizing new molecules derived from this compound that can serve as building blocks for advanced materials with tailored properties. unt.edu For example, it can be used in the synthesis of phenazasiline for the formation of hole-transporting materials for organic electronics. sigmaaldrich.comsigmaaldrich.com It is also a precursor for a variety of Organic Photovoltaic (OPV) materials. sigmaaldrich.comsigmaaldrich.com
Key research directions include:
Functionalization Reactions: Exploring a wider range of reactions to introduce diverse functional groups onto the silicon atom, replacing the chlorine atoms. This could involve reactions with novel alcohols, amines, and organometallic reagents to create a library of this compound derivatives.
Polymer Chemistry: Investigating the use of this compound and its derivatives as monomers or co-monomers in polymerization reactions. This could lead to the development of new polysiloxanes and other silicon-containing polymers with unique thermal, mechanical, and optical properties. unt.edu
Controlled Synthesis: Developing more precise and efficient catalytic methods for the synthesis of this compound-based precursors. This includes exploring earth-abundant metal catalysts to improve the sustainability and cost-effectiveness of these processes. rsc.org
The following table outlines potential novel precursor chemistries and their anticipated applications:
| Precursor Class | Synthetic Approach | Potential Applications |
| Alkoxy- and Aryloxysilanes | Reaction with various alcohols and phenols | Sol-gel processes, surface modification, crosslinking agents |
| Aminosilanes | Reaction with primary and secondary amines | Adhesion promoters, coupling agents, polymer synthesis |
| Organometallic Silanes | Grignard or organolithium reactions | Catalysis, electronic materials, ceramic precursors |
| Silane-Diamine Copolymers | Dehydrocoupling with diamines | Absorbents for organic solvents, coatings |
Advanced Fabrication Techniques Utilizing this compound (e.g., Additive Manufacturing for Complex Geometries)
The unique properties of materials derived from this compound make them attractive candidates for advanced fabrication techniques, particularly additive manufacturing (3D printing). nih.gov The ability to create complex, three-dimensional structures with high precision opens up new possibilities for a variety of applications. nih.gov
Future research in this area will likely focus on:
Resin Formulation: Developing photocurable resins for stereolithography (SLA) or digital light processing (DLP) 3D printing that incorporate this compound-based polymers. mdpi.com These resins could offer enhanced thermal stability, hydrophobicity, and chemical resistance to the printed objects. cadworks3d.com
Filament Extrusion: Investigating the formulation of thermoplastic filaments for fused deposition modeling (FDM) that contain this compound-modified polymers. mdpi.com This could lead to 3D printed parts with improved mechanical properties and environmental resistance.
Surface Modification of 3D Printed Parts: Using this compound as a surface modification agent for 3D printed objects made from other materials. This can be used to impart hydrophobicity, reduce friction, and improve biocompatibility. cadworks3d.com
The table below summarizes potential 3D printing technologies and the role of this compound:
| 3D Printing Technology | Role of this compound | Potential Advantages |
| Stereolithography (SLA) | Component of photopolymer resin | High resolution, smooth surface finish, enhanced material properties |
| Fused Deposition Modeling (FDM) | Additive in thermoplastic filaments | Improved layer adhesion, increased strength, tailored surface properties |
| Surface Coating | Post-processing treatment | Hydrophobicity, chemical resistance, biocompatibility |
Integration into Multifunctional Nanocomposites with Tailored and Synergistic Properties
The integration of this compound-derived materials into nanocomposites offers a promising route to creating materials with enhanced and synergistic properties. researchgate.net By combining the properties of the silane (B1218182) matrix with those of various nanofillers, it is possible to develop advanced materials for a wide range of applications. mdpi.com
Key areas for future research include:
Surface Functionalization of Nanofillers: Using this compound to modify the surface of nanofillers such as silica (B1680970), titanium dioxide, and carbon nanotubes. researchgate.net This improves the dispersion of the nanofillers within a polymer matrix and enhances the interfacial adhesion, leading to improved mechanical and thermal properties. researchgate.net
In-situ Polymerization: Exploring the in-situ polymerization of this compound-based monomers in the presence of nanofillers to create covalently bonded nanocomposites. mdpi.com This can lead to materials with superior stability and performance.
Hierarchical Structures: Designing and fabricating nanocomposites with hierarchical structures, where this compound-based materials act as a bridge between different types of nanofillers. This can lead to multifunctional materials with, for example, both high strength and high electrical conductivity.
The following table details potential nanofillers and the resulting synergistic properties in this compound-based nanocomposites:
| Nanofiller | Method of Integration | Synergistic Properties |
| Titanium Dioxide (TiO2) | Silanization of nanoparticles | Improved dispersion, enhanced UV resistance, better mechanical properties in polymer composites |
| Graphene Oxide (GO) | In-situ polymerization | Increased electrical conductivity, enhanced thermal stability, improved mechanical strength |
| Silver Nanoparticles (AgNPs) | Synthesis in a silane-based matrix | Antimicrobial properties, enhanced thermal conductivity |
Sustainability and Green Chemistry Approaches in Silane Synthesis and Application
As with all chemical processes, there is a growing need to develop more sustainable and environmentally friendly methods for the synthesis and application of silanes like this compound. rsc.org Green chemistry principles can be applied throughout the lifecycle of the compound, from its production to its final use. researchgate.net
Future research will focus on:
Alternative Synthetic Routes: Developing synthetic pathways that avoid the use of hazardous reagents like chlorosilanes and minimize the generation of waste. rsc.orgmdpi.com This could involve direct synthesis methods or biocatalytic processes.
Renewable Feedstocks: Investigating the use of renewable resources to produce the raw materials for this compound synthesis.
Life Cycle Assessment (LCA): Conducting comprehensive life cycle assessments to evaluate the environmental impact of different synthetic routes and applications of this compound. unimore.itresearchgate.net This will help to identify areas for improvement and guide the development of more sustainable technologies. ecetoc.orgsecure-platform.com
The table below outlines green chemistry approaches and their potential impact on the lifecycle of this compound:
| Green Chemistry Principle | Application in Silane Chemistry | Potential Impact |
| Atom Economy | Catalytic dehydrocoupling reactions | Reduced waste, higher efficiency |
| Use of Renewable Feedstocks | Bio-derived alcohols and alkenes | Reduced reliance on fossil fuels |
| Design for Energy Efficiency | Mild reaction conditions using advanced catalysts | Lower energy consumption and reduced carbon footprint |
Translational Research from Laboratory to Industrial Scale for Practical Implementation
The ultimate goal of research into this compound is to translate laboratory discoveries into practical, industrial-scale applications. nih.gov This requires a multidisciplinary approach that addresses not only the scientific challenges but also the economic and engineering hurdles associated with scaling up production and implementation.
Key aspects of translational research include:
Process Optimization and Scale-Up: Developing robust and scalable manufacturing processes for this compound and its derivatives. This includes optimizing reaction conditions, developing efficient purification methods, and designing and building pilot-scale production facilities.
Techno-Economic Analysis: Conducting thorough techno-economic analyses to assess the commercial viability of new applications. This involves evaluating production costs, market size, and potential return on investment.
Collaboration with Industry: Fostering collaborations between academic researchers and industrial partners to facilitate the transfer of knowledge and technology. This can help to ensure that research is aligned with the needs of the market and that new technologies are successfully commercialized.
The following table summarizes the stages of translational research and the key considerations at each stage:
| Stage | Key Activities | Considerations |
| Laboratory Scale | Proof-of-concept synthesis and characterization | Feasibility, novelty, preliminary performance data |
| Pilot Scale | Process development and optimization, production of larger quantities | Scalability, reproducibility, cost of raw materials, safety |
| Industrial Scale | Full-scale manufacturing, quality control, market entry | Capital investment, supply chain management, regulatory compliance |
Q & A
Q. What are the recommended methods for synthesizing Di-n-octyldichlorosilane (DODCS) and its derivatives in laboratory settings?
DODCS is typically synthesized via the direct reaction of metallurgical-grade silicon with chlorinated hydrocarbons, a method analogous to the production of diphenyldichlorosilane . For polymer-derived applications, DODCS can replace dichloromethylsilane (DCMS) in precursor mixtures to synthesize silicon carbonitride (SiCN) materials. This involves reacting DODCS with ammonia or amines under controlled pyrolysis conditions (500–1000°C in inert atmospheres) to form SiCN powders. Precise stoichiometric ratios and reaction times are critical to avoid incomplete cross-linking .
Q. How should researchers characterize the purity and structural integrity of DODCS in synthetic workflows?
Key characterization techniques include:
- FTIR Spectroscopy : To confirm Si-Cl (600–650 cm⁻¹) and Si-C (1250–1280 cm⁻¹) bond signatures.
- NMR Spectroscopy : ¹H NMR (δ 0.5–1.5 ppm for alkyl chains) and ²⁹Si NMR (δ 20–30 ppm for dichlorosilane groups).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles under nitrogen or argon atmospheres .
Q. What safety protocols are essential for handling DODCS in laboratory environments?
- Engineering Controls : Use fume hoods, secondary containment, and explosion-proof equipment to mitigate flammability (flash point: ~100°C inferred from analogous chlorosilanes) and hydrolysis risks .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats.
- Emergency Response : Immediate rinsing with water for skin/eye contact and avoidance of water during spill containment (due to HCl release upon hydrolysis) .
Advanced Research Questions
Q. How does DODCS enhance the electrochemical performance of silicon carbonitride (SiCN) anodes in lithium-ion batteries?
DODCS-derived SiCN exhibits superior cycle stability due to:
- Cross-Linked Networks : The long alkyl chains (C₈H₁₇) in DODCS promote flexible, defect-tolerant matrices during lithiation/delithiation.
- Capacity Retention : At 0.01–1.0 V vs. Li/Li⁺, DODCS-based anodes retain 826.7 mA h g⁻¹ after 100 cycles, outperforming phenyl- or methyl-substituted analogs. High-rate performance (550 mA h g⁻¹ at 2 A g⁻¹) is attributed to reduced charge-transfer resistance .
Q. What mechanisms explain DODCS’s role in improving TiO₂ dispersion in polypropylene composites?
DODCS acts as a silanization agent via:
- Surface Functionalization : Hydrolysis of Si-Cl bonds forms Si-OH groups, which anchor TiO₂ nanoparticles to polypropylene through covalent Si-O-Ti linkages.
- Enhanced Compatibility : The octyl chains reduce interfacial tension between hydrophilic TiO₂ and hydrophobic polypropylene, minimizing agglomeration. This improves mechanical strength and UV resistance in composites .
Q. How should researchers address contradictions in silanization efficiency data when using DODCS?
- Systematic Variables : Control humidity (hydrolysis rate), solvent polarity (ethanol vs. toluene), and curing temperatures (25–80°C). Inconsistent surface coverage often arises from competing hydrolysis/polycondensation reactions .
- Validation Techniques : Combine XPS (surface Si/Ti atomic ratios) and SEM-EDS to differentiate between covalent grafting and physical adsorption. Cross-reference with contact angle measurements to confirm hydrophobicity trends .
Methodological Resources
- Synthetic Protocols : Refer to polymer-derived ceramic (PDC) synthesis guidelines for SiCN .
- Safety Standards : Follow OSHA 29 CFR 1910.1200 and university-specific SOPs for chlorosilane handling .
- Data Repositories : Use NIST Standard Reference Data for vibrational spectra and PubChem/ECHA for physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
